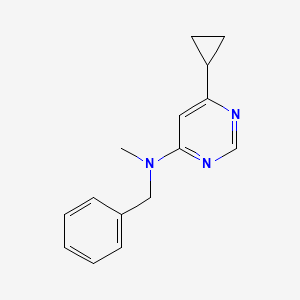

![molecular formula C17H21N3O B6445718 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole CAS No. 2549008-67-3](/img/structure/B6445718.png)

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole” is a novel series of oxazolidinone-class antimicrobial agents . It has 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .

Synthesis Analysis

The synthesis of this compound involves the preparation of a series of compounds evaluated for in vitro antimicrobial activity against Mycobacterium tuberculosis and a panel of clinically important resistant Gram-positive and -negative bacteria . The endo-alcohol 2a and exo-alcohol 2b showed potent inhibitory activity against M. tuberculosis H 37 Rv .Molecular Structure Analysis

The molecular structure of this compound includes a hydroxyl group in the azabicyclic C-ring . This group interacts with the same hydrophobic pocket as linezolid based on a docking study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of a series of compounds with an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring . The removal of the benzyl group under hydrogenation conditions yielded the endo-amines 5a and b, respectively, at high yields .Mechanism of Action

Target of Action

Similar compounds bearing octahydrocyclopenta[c]pyrrol-2-yl moieties have been evaluated for their antimicrobial activity againstMycobacterium tuberculosis and a panel of clinically important resistant Gram-positive bacteria .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .

Biochemical Pathways

It is known that similar compounds inhibit the growth ofMycobacterium tuberculosis and other Gram-positive bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .

Pharmacokinetics

Similar compounds have shown good human microsomal stability and low cyp isozyme and monoamine oxidase (mao) inhibition , which could potentially impact their bioavailability.

Result of Action

Similar compounds have demonstrated potent in vitro antimicrobial activity againstMycobacterium tuberculosis and clinically important resistant Gram-positive bacteria .

Biochemical Analysis

Biochemical Properties

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) isozymes. These interactions are significant as they influence the compound’s stability and metabolic pathways. The hydroxyl group in the azabicyclic C-ring of the compound interacts with a hydrophobic pocket in the target enzymes, enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting essential cellular processes. Additionally, it affects the expression of genes involved in bacterial resistance, making it a potent antimicrobial agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression. The compound’s binding interactions with enzymes such as MAO and CYP isozymes result in the inhibition of these enzymes, which is crucial for its antimicrobial activity. Furthermore, the compound’s structure allows it to interact with bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound maintains its antimicrobial activity, with no significant loss of potency. Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP isozymes, which play a crucial role in its metabolism. These interactions affect the compound’s metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile. The compound’s metabolism also involves conjugation reactions, which enhance its solubility and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential .

Properties

IUPAC Name |

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-2-7-16-15(6-1)18-17(21-16)20-10-14(11-20)19-8-12-4-3-5-13(12)9-19/h1-2,6-7,12-14H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNNNXZHNVLGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445647.png)

![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445651.png)

![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)

![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)

![4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445673.png)

![4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445681.png)

![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)

![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)

![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6445722.png)

![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine](/img/structure/B6445729.png)

![2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445733.png)

![2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445739.png)